molecular formula C16H16BrN3 B5757268 N-(4-bromobenzyl)-1-ethyl-1H-benzimidazol-5-amine

N-(4-bromobenzyl)-1-ethyl-1H-benzimidazol-5-amine

Cat. No. B5757268
M. Wt: 330.22 g/mol
InChI Key: XCJUBTGJTNQTLJ-UHFFFAOYSA-N
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Description

N-(4-bromobenzyl)-1-ethyl-1H-benzimidazol-5-amine (BBEBA) is a chemical compound that has attracted significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities, including anticancer, antiviral, and antifungal properties.

Mechanism of Action

The mechanism of action of N-(4-bromobenzyl)-1-ethyl-1H-benzimidazol-5-amine is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. N-(4-bromobenzyl)-1-ethyl-1H-benzimidazol-5-amine may also affect the activity of enzymes involved in DNA replication and repair, leading to cell death.
Biochemical and Physiological Effects:
N-(4-bromobenzyl)-1-ethyl-1H-benzimidazol-5-amine has been found to have several biochemical and physiological effects. In addition to its cytotoxicity against cancer cells, N-(4-bromobenzyl)-1-ethyl-1H-benzimidazol-5-amine has been shown to have anti-inflammatory and antioxidant properties. Studies have also suggested that N-(4-bromobenzyl)-1-ethyl-1H-benzimidazol-5-amine may have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-bromobenzyl)-1-ethyl-1H-benzimidazol-5-amine in laboratory experiments is its relatively simple synthesis method. However, one limitation of N-(4-bromobenzyl)-1-ethyl-1H-benzimidazol-5-amine is its low solubility in water, which can make it challenging to work with in some experiments. Additionally, the cytotoxicity of N-(4-bromobenzyl)-1-ethyl-1H-benzimidazol-5-amine can make it difficult to work with in cell culture studies, requiring careful attention to safety protocols.

Future Directions

There are several future directions for research on N-(4-bromobenzyl)-1-ethyl-1H-benzimidazol-5-amine. One potential area of research is the development of new cancer therapies based on N-(4-bromobenzyl)-1-ethyl-1H-benzimidazol-5-amine. Researchers may also explore the potential use of N-(4-bromobenzyl)-1-ethyl-1H-benzimidazol-5-amine in the treatment of other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-bromobenzyl)-1-ethyl-1H-benzimidazol-5-amine and its effects on various biological systems.

Synthesis Methods

N-(4-bromobenzyl)-1-ethyl-1H-benzimidazol-5-amine can be synthesized through a multi-step process involving the reaction of 4-bromobenzyl chloride with 1-ethyl-1H-benzimidazole-5-carboxylic acid. The resulting intermediate is then reduced with sodium borohydride to yield the final product, N-(4-bromobenzyl)-1-ethyl-1H-benzimidazol-5-amine. The synthesis of this compound requires careful attention to reaction conditions and purification methods to ensure high yield and purity.

Scientific Research Applications

N-(4-bromobenzyl)-1-ethyl-1H-benzimidazol-5-amine has shown promising results in various scientific research studies. One of the most notable applications of N-(4-bromobenzyl)-1-ethyl-1H-benzimidazol-5-amine is in the development of new drugs for cancer treatment. Studies have shown that N-(4-bromobenzyl)-1-ethyl-1H-benzimidazol-5-amine exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. N-(4-bromobenzyl)-1-ethyl-1H-benzimidazol-5-amine has also been found to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

N-[(4-bromophenyl)methyl]-1-ethylbenzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3/c1-2-20-11-19-15-9-14(7-8-16(15)20)18-10-12-3-5-13(17)6-4-12/h3-9,11,18H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJUBTGJTNQTLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1C=CC(=C2)NCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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